molecular formula C11H13BrClNO B2526090 N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide CAS No. 1098347-69-3

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide

Cat. No.: B2526090
CAS No.: 1098347-69-3
M. Wt: 290.59
InChI Key: ORFIDLNLRMDEJZ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide: is an organic compound with the molecular formula C11H13BrClNO It is a derivative of propanamide, featuring a bromophenyl group, a chloro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide typically involves the reaction of 4-bromobenzyl chloride with 2-chloro-N-methylpropanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism by which N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and chloro groups can enhance binding affinity to target molecules, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-2-chloropropanamide
  • N-(4-bromophenyl)-2-chlorobutanamide

Uniqueness: N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is unique due to the presence of both bromophenyl and chloro groups, which provide distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFIDLNLRMDEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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